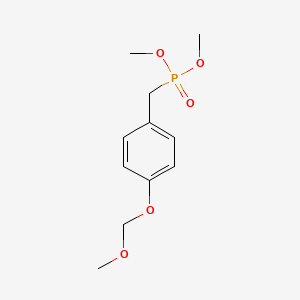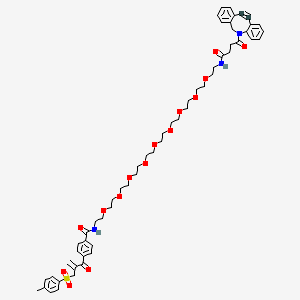
Active-Mono-Sulfone-PEG9-DBCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Active-Mono-Sulfone-PEG9-DBCO is a compound that serves as a polyethylene glycol (PEG) linker with a sulfone group and a dibenzocyclooctyne (DBCO) group. The sulfone group can be conjugated with thiol groups of proteins, while the DBCO group can undergo copper-free Click Chemistry reactions with azides. The hydrophilic PEG9 chain increases the water solubility of the compound in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Active-Mono-Sulfone-PEG9-DBCO is synthesized through a series of chemical reactions that involve the conjugation of PEG with sulfone and DBCO groups. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a sulfone group.
DBCO Conjugation: The activated PEG-sulfone is then reacted with a DBCO group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Active-Mono-Sulfone-PEG9-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can react with thiol groups of proteins.
Click Chemistry Reactions: The DBCO group can undergo copper-free Click Chemistry reactions with azides.
Common Reagents and Conditions
Thiol Reagents: Used for conjugation with the sulfone group.
Azides: Used for Click Chemistry reactions with the DBCO group.
Reaction Conditions: Typically carried out in aqueous media at room temperature to maintain the stability of the compound
Major Products Formed
Protein Conjugates: Formed through the reaction of the sulfone group with thiol groups of proteins.
Azide Conjugates: Formed through Click Chemistry reactions with azides.
Applications De Recherche Scientifique
Active-Mono-Sulfone-PEG9-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Active-Mono-Sulfone-PEG9-DBCO involves:
Conjugation with Thiol Groups: The sulfone group reacts with thiol groups of proteins, forming stable conjugates.
Click Chemistry Reactions: The DBCO group undergoes copper-free Click Chemistry reactions with azides, facilitating the formation of bioconjugates.
Molecular Targets and Pathways: The compound targets thiol groups and azides, enabling specific and efficient conjugation in various biological and chemical systems
Comparaison Avec Des Composés Similaires
Active-Mono-Sulfone-PEG9-DBCO is unique due to its combination of a sulfone group and a DBCO group, along with a hydrophilic PEG9 chain. Similar compounds include:
Bis-sulfone-PEG4-DBCO: Contains two sulfone groups and a shorter PEG chain.
DBCO-PEG9-DBCO: Contains two DBCO groups and a PEG9 chain.
These similar compounds differ in their functional groups and PEG chain lengths, which affect their solubility, reactivity, and applications.
Propriétés
Formule moléculaire |
C57H71N3O15S |
|---|---|
Poids moléculaire |
1070.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzamide |
InChI |
InChI=1S/C57H71N3O15S/c1-45-11-19-52(20-12-45)76(65,66)44-46(2)56(63)49-15-17-50(18-16-49)57(64)59-24-26-68-28-30-70-32-34-72-36-38-74-40-42-75-41-39-73-37-35-71-33-31-69-29-27-67-25-23-58-54(61)21-22-55(62)60-43-51-9-4-3-7-47(51)13-14-48-8-5-6-10-53(48)60/h3-12,15-20H,2,21-44H2,1H3,(H,58,61)(H,59,64) |
Clé InChI |
CQLPCCISADRCHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


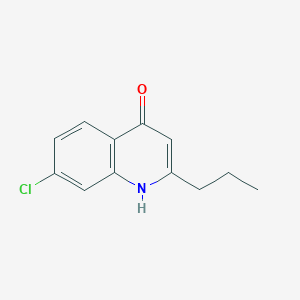
![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
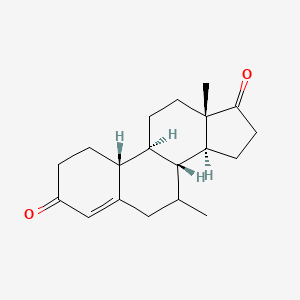
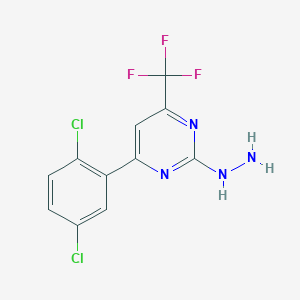
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)
![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)



![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)
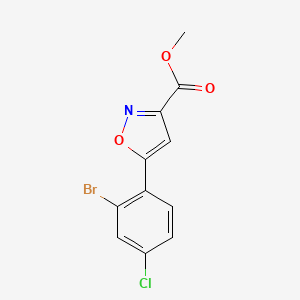
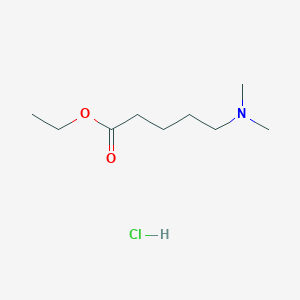
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
